molecular formula C7H7ClO<br>C6H3OHCH3Cl<br>C7H7ClO B1668792 Chlorocresol CAS No. 59-50-7

Chlorocresol

Cat. No. B1668792
CAS RN: 59-50-7
M. Wt: 142.58 g/mol
InChI Key: CFKMVGJGLGKFKI-UHFFFAOYSA-N
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Description

Chlorocresol, also known as 4-chloro-3-methylphenol, is a potent disinfectant and antiseptic . It is used in various preparations for skin disinfection and wounds, and as a preservative in creams and other preparations for external use . It does not occur naturally in the environment .


Synthesis Analysis

Chlorocresol is synthesized from the monochlorination of 3-methylphenol at position 4 . The Assay method involves transferring about 70 mg of Chlorocresol to an iodine flask, adding glacial acetic acid, bromine VS, potassium bromide solution, and hydrochloric acid .


Molecular Structure Analysis

The molecular formula of Chlorocresol is C7H7ClO . It has a molar mass of 142.58 g/mol . The structure of Chlorocresol includes a benzene ring with a chlorine atom and a methyl group attached to it .


Chemical Reactions Analysis

Chlorocresol has been shown to be effective as a bactericide in handwash at 0.2% 2/2 a.s in 60 seconds with 6 ml applied . The oxidation reaction of Chlorocresol by hydrogen peroxide (H2O2) can occur through a two-step process .


Physical And Chemical Properties Analysis

Chlorocresol is a white solid with a phenolic odor . It has a density of 1.2±0.1 g/cm3, a boiling point of 200.4±20.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .

Scientific Research Applications

Organic Building Block in Chemical Synthesis

4-Chloro-3-methylphenol is used as an organic building block in chemical synthesis . This means it can be used to construct more complex organic molecules in the field of organic chemistry.

Paint Formulations

This compound has been used in paint formulations . It could potentially act as a preservative or a stabilizer, enhancing the durability and lifespan of the paint.

Electrochemical Oxidation Studies

Research has been conducted on the electrochemical oxidation of 4-Chloro-3-methylphenol . These studies can help understand the behavior of this compound under different conditions and can be useful in fields like environmental science and waste management.

Water Quality Analysis

4-Chloro-3-methylphenol is analyzed in water samples according to U.S. EPA Method 528 . This method includes all the steps necessary to collect, prepare, and analyze samples and data. It’s crucial for monitoring water pollution and ensuring environmental and human health.

Gas Chromatography Retention Indices

The compound has been used in the precalculation of gas chromatographic retention indices of polychlorinated hydroxybiphenyls on HP-5 stationary phase . This can be useful in analytical chemistry for identifying and quantifying the presence of various substances.

Modeling and Prediction of Kovats Indices

4-Chloro-3-methylphenol has been used in the modeling and prediction of Kovats Indices for substituted phenols . Kovats Indices are used in gas chromatography to help identify compounds, and this research can contribute to the development of more accurate and efficient identification methods.

Mechanism of Action

Target of Action

4-Chloro-3-methylphenol, also known as Chlorocresol, is a potent disinfectant and antiseptic . It exhibits microbial activity against both gram-positive and gram-negative bacteria, as well as fungi . The primary targets of Chlorocresol are these microorganisms, where it disrupts their cellular functions, leading to their elimination.

Mode of Action

Chlorocresol interacts with its targets by disrupting the cell membrane of the microorganisms . This disruption leads to leakage of cellular contents and eventually cell death.

Biochemical Pathways

The biodegradation of Chlorocresol occurs primarily in the liver . In certain bacterial strains, such as Thauera sp., Chlorocresol is degraded aerobically either by dehalogenation followed by the catechol degradation pathway, or by methyl oxidation to 4-chlorobenzoate . These pathways result in the conversion of Chlorocresol into less harmful compounds that can be excreted from the body.

Pharmacokinetics

The pharmacokinetics of Chlorocresol involves its absorption, distribution, metabolism, and excretion (ADME). After administration, Chlorocresol is absorbed and distributed throughout the body. It is metabolized primarily in the liver, where it undergoes biodegradation . The metabolites are then excreted primarily via the kidneys, or in smaller amounts through the lungs .

Result of Action

The primary result of Chlorocresol’s action is the elimination of harmful microorganisms. By disrupting the cell membranes of bacteria and fungi, Chlorocresol causes cell death and prevents the spread of these microorganisms . This makes it effective as a disinfectant and antiseptic.

Action Environment

The action of Chlorocresol can be influenced by various environmental factors. For instance, its solubility in water is 3.8 g/L at 20°C , which can affect its distribution and efficacy in the body. , which means it is unlikely to accumulate in the environment. It is very toxic to aquatic organisms , indicating that its release into the environment should be controlled to prevent harm to aquatic ecosystems.

Safety and Hazards

Chlorocresol is harmful if swallowed or in contact with skin. It may cause an allergic skin reaction . It is also harmful to human health, but not to the environment, at levels of exposure considered in the assessment .

Future Directions

To reduce Canadians’ exposure to Chlorocresol in products of concern, the Government of Canada is proposing to add Chlorocresol to the list of prohibited or restricted ingredients on the Cosmetic Ingredient Hotlist .

properties

IUPAC Name

4-chloro-3-methylphenol
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InChI

InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3
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InChI Key

CFKMVGJGLGKFKI-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)O)Cl
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Molecular Formula

C7H7ClO, Array
Record name CHLOROCRESOL
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Related CAS

15733-22-9 (hydrochloride salt)
Record name Chlorocresol [USAN:INN:NF]
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DSSTOX Substance ID

DTXSID4021717
Record name 4-Chloro-3-methylphenol
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Molecular Weight

142.58 g/mol
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Physical Description

Chlorocresol appears as a pinkish to white crystalline solid with a phenolic odor. Melting point 64-66 °C. Shipped as a solid or in a liquid carrier. Soluble in aqueous base. Toxic by ingestion, inhalation or skin absorption. Used as an external germicide. Used as a preservative in paints and inks., White to slightly pink crystals; Odorless or slightly phenolic odor; [CHEMINFO], WHITE OR SLIGHTLY PINK HYGROSCOPIC CRYSTALS OR CRYSTALLINE POWDER.
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Boiling Point

455 °F at 760 mmHg (NTP, 1992), 235 °C
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Flash Point

230 °F (NTP, 1992), 118 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alkalies, organic solvents, fats, and oils, One gram dissolves in 260 mL water at 20 °C, In water, 3,830 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.38
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Density

0.9 at 77 °F (NTP, 1992) - Less dense than water; will float, 1.37 g/cu cm, Bulk density: 49.93 lbs/cu ft (800 g/kg/cu m), 1.4 g/cm³
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Vapor Pressure

0.05 [mmHg], 5.00X10-2 mm Hg at 20 °C
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Mechanism of Action

...In skeletal muscle sarcoplasmic reticulum, 4-chloro-m-cresol was found to be a potent activator of Ca2+ release mediated by a ruthenium red/caffeine-sensitive Ca2+ release channel. In cerebellar microsomes, this compound released Ca2+ from an inositol-1,4,5-trisphosphate-insensitive store, suggesting that there too it was acting at the ryanodine receptor level. When tested on PC12 cells, chlorocresol released Ca2+ from a caffeine- and thapsigargin-sensitive intracellular store. In addition, the compound was capable of releasing Ca2+ after pretreatment of PC12 cells with bradykinin, suggesting that it acts on a channel contained within an intracellular Ca2+ store that is distinct from that sensitive to inositol-1,4,5-trisphosphate. Structure-activity relationship analyses suggest that the chloro and methyl groups in chlorocresols are important for the activation of the ryanodine receptor Ca2+ release channel., The ryanodine receptor type 1 (RyR1) and type 2 (RyR2), but not type 3 (RyR3), are efficiently activated by 4-chloro-m-cresol (4-CmC). /It was/ previously /shown/ that a 173-amino acid segment of RyR1 (residues 4007-4180) is required for channel activation by 4-CmC ... present study... used site-directed mutagenesis to identify individual amino acid(s) within this region that mediate 4-CmC activation. In RyR1, substitution of 11 amino acids conserved between RyR1 and RyR2, but divergent in RyR3, with their RyR3 counterparts reduced 4-CmC sensitivity to the same degree as substitution of the entire 173-amino acid segment. Further analysis of various RyR1 mutants containing successively smaller numbers of these mutations identified 2 amino acid residues (Gln(4020) and Lys(4021)) that, when mutated to their RyR3 counterparts (Leu(3873) and Gln(3874)), abolished 4-CmC activation of RyR1. Mutation of either of these residues alone did not abolish 4-CmC sensitivity, although Q4020L partially reduced 4-CmC-induced Ca /ion/ transients. In addition, mutation of the corresponding residues in RyR3 to their RyR1 counterparts (L3873Q/Q3874K) imparted 4-CmC sensitivity to RyR3. Recordings of single RyR1 channels indicated that 4-CmC applied to either the luminal or cytoplasmic side activated the channel with equal potency. Secondary structure modeling in the vicinity of the Gln(4020)-Lys(4021) dipeptide suggests that the region contains a surface-exposed region adjacent to a hydrophobic segment, indicating that both hydrophilic and hydrophobic regions of RyR1 are necessary for 4-CmC binding to the channel and/or to translate allosteric 4-CmC binding into channel activation.
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Impurities

PCMC contains less than 0.1% 3-methylphenol (m-cresol) as measured by HPLC and GC-MS.
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Product Name

4-Chloro-3-methylphenol

Color/Form

Dimorphous crystals ... aqueous solutions turn yellow on exposure to light and air, Crystals from petroleum ether, White or slightly pink crystals

CAS RN

59-50-7
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Melting Point

151 °F (NTP, 1992), 67 °C, MP: 55.5 °C and 66 °C (ligroin) ... Volatile with steam, 66 °C
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Record name 3-METHYL-4-CHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5198
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Record name 4-CHLORO-m-CRESOL
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0131
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

To 160 ml of methanol, there were added 37.9 g of the 4'-chloro-5'-methyl-2'-nitrophenyl methanesulfonate as obtained in the above (ii) and 80 ml of a 7N aqueous solution of sodium hydroxide, followed by heating under reflux for 20 minutes. After cooling, the reaction mixture was poured into 500 ml of water and neutralized with hydrochloric acid. The crystals thus precipitated were filtered and recrystallized from acetone to give thereby 10.4 g (55 mmol) of 4-chloro-5-methyl-2-nitrophenol as yellow crystals. The yield from 4-chloro-3-methylphenol was 31%.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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